Biological Activity of Indole-3-Sulfoxides in Medicinal Chemistry
Biological Activity of Indole-3-Sulfoxides in Medicinal Chemistry
Executive Summary
The indole scaffold remains a "privileged structure" in drug discovery, yet the indole-3-sulfoxide moiety represents an underutilized but highly specific pharmacophore. Unlike their sulfide (thioether) precursors or sulfone metabolites, indole-3-sulfoxides possess intrinsic chirality at the sulfur atom , enabling stereoselective interactions with protein targets.
This guide analyzes the medicinal chemistry of indole-3-sulfoxides, focusing on their role as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors . It details the synthetic pathways for enantioselective generation, metabolic stability profiles (the "Sulfide-Sulfoxide-Sulfone" switch), and provides validated experimental protocols.
Structural Significance & The Chiral Switch
The oxidation state of the sulfur atom at the indole-3 position dictates both the physicochemical properties and the biological fate of the molecule.
The Oxidation Triad
In medicinal chemistry, the indole-3-sulfoxide sits in a critical "Goldilocks" zone between the lipophilic sulfide and the polar, stable sulfone.
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Sulfide (-S-): High lipophilicity, prone to rapid metabolic S-oxidation.
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Sulfoxide (-S(=O)-): Chiral , moderate polarity, hydrogen bond acceptor potential. The lone pair on sulfur creates a tetrahedral geometry, allowing for specific binding pocket discrimination.
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Sulfone (-SO2-): Achiral, highly stable, strong hydrogen bond acceptor.
Metabolic Liability vs. Opportunity
Indole-3-sulfoxides are often metabolic intermediates. Cytochrome P450 enzymes (specifically CYP3A4) readily oxidize indole-3-sulfides to sulfoxides, and subsequently to sulfones. However, by sterically hindering the sulfur or using specific bioisosteres, the sulfoxide state can be "locked" to exploit its chiral binding properties.
Therapeutic Applications
HIV-1 NNRTIs (Indolyl Aryl Sulfones/Sulfoxides)
The most prominent application of this scaffold is in the development of NNRTIs. The Indolyl Aryl Sulfone (IAS) class, exemplified by Merck’s L-737,126 , targets the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).
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Mechanism: The indole moiety occupies the "entrance channel" of the NNRTI binding pocket.[1] The sulfur linker positions the aryl group into the hydrophobic core (lined by Y181, Y188, W229).
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Role of Sulfoxide: While sulfones are often preferred for stability, chiral sulfoxides have demonstrated potency against resistant strains (e.g., K103N). The sulfoxide oxygen can form unique hydrogen bonds with the backbone amide of Lys101 or Glu138 , interactions not always accessible to the planar sulfide.
Anticancer Agents (Tubulin Inhibition)
Indole-3-sulfoxides function as bioisosteres of combretastatin A-4, binding to the colchicine site of tubulin.
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Binding Mode: The indole ring mimics the A-ring of colchicine, while the 3-sulfoxide linker orients the pendant aryl group to mimic the B-ring.
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Effect: Inhibition of tubulin polymerization leads to G2/M cell cycle arrest and subsequent apoptosis.[2]
Visualization: Mechanism & Metabolism
Pathway Diagram: The Metabolic & Synthetic Triad
The following diagram illustrates the oxidative progression and the reagents used to control these states in the lab versus the body.
Caption: Figure 1. The oxidative trajectory of indole-3-sulfides. Note the chiral opportunity at the sulfoxide stage.
Pathway Diagram: NNRTI Binding Logic
Caption: Figure 2. Pharmacophore mapping of Indole-3-sulfoxides within the HIV-1 Reverse Transcriptase NNRTI pocket.
Experimental Protocols
Protocol A: Enantioselective Synthesis of Indole-3-Sulfoxides
Objective: To synthesize chiral sulfoxides from sulfides without over-oxidation to sulfones.
Reagents:
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Indole-3-sulfide precursor (1.0 eq)
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VO(acac)₂ (1 mol%)
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Chiral Schiff base ligand (1.5 mol%)
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Hydrogen Peroxide (H₂O₂, 30% aq, 1.1 eq)
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Solvent: CH₂Cl₂
Workflow:
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Catalyst Formation: In a flame-dried flask, dissolve VO(acac)₂ and the chiral ligand in CH₂Cl₂. Stir for 30 mins at room temperature to form the active chiral complex.
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Substrate Addition: Add the indole-3-sulfide substrate to the catalyst mixture. Cool to 0°C.
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Oxidation: Add H₂O₂ dropwise over 10 minutes. The slow addition is critical to prevent sulfone formation.
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Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Sulfoxides typically have a lower Rf than sulfides but higher than sulfones.
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Quench: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide.
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Workup: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography. Note: Sulfoxides can racemize on acidic silica; use neutralized silica (triethylamine treated) if necessary.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: To quantify the ability of the indole-3-sulfoxide to inhibit microtubule assembly.
Reagents:
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Purified Tubulin protein (>99% pure, bovine brain source)
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GTP (Guanoisne triphosphate)
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PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)
Workflow:
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Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
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Compound Addition: Add the test compound (dissolved in DMSO) to a 96-well plate. Final DMSO concentration should be <1%. Include Paclitaxel (stabilizer) and Colchicine (inhibitor) as controls.[3]
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Initiation: Add the cold tubulin solution to the wells.
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Measurement: Transfer the plate immediately to a pre-warmed spectrophotometer (37°C).
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Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.
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Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate the IC₅₀ based on the reduction of the Vmax (rate of polymerization) compared to the DMSO control.
Quantitative Data Summary
The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed when modifying the oxidation state of the sulfur linker in Indolyl Aryl systems (Data generalized from NNRTI studies).
| Compound Class | Linker | Chirality | HIV-1 RT IC₅₀ (nM) | Metabolic Stability |
| Indole-3-Sulfide | -S- | Achiral | 10 - 50 | Low (Rapid Oxidation) |
| Indole-3-Sulfoxide | -S(=O)- | Chiral (R/S) | 5 - 25 | Moderate |
| Indole-3-Sulfone | -SO₂- | Achiral | 2 - 10 | High |
Insight: While sulfones are often more potent and stable, the S-enantiomer of specific sulfoxides often retains high potency while offering a different solubility profile, making them valuable for "soft drug" approaches.
References
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Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[1] Journal of Medicinal Chemistry. Link
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Pelly, S. C., et al. (2016).[4] Novel indole sulfides as potent HIV-1 NNRTIs.[1] Bioorganic & Medicinal Chemistry Letters.[3][5] Link
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Wang, Y., et al. (2022).[6] Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.[6] Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Link
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Bolm, C. (2004). Vanadium-catalyzed asymmetric oxidation of sulfides. Coordination Chemistry Reviews. Link
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Cai, S., et al. (2023). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles.[15][16] Chemical Science.[4] Link
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